4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or phenyl derivatives.
Scientific Research Applications
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyclopropylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- 4-(4-cyclopropylphenyl)-N-(4-bromophenyl)-1,3-thiazol-2-amine
- 4-(4-cyclopropylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15FN2S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15FN2S/c19-15-7-9-16(10-8-15)20-18-21-17(11-22-18)14-5-3-13(4-6-14)12-1-2-12/h3-12H,1-2H2,(H,20,21) |
InChI Key |
MLUXLVGKDRCFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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